molecular formula C10H17N3 B13561928 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B13561928
M. Wt: 179.26 g/mol
InChI Key: SXOORLPZCFYWQQ-UHFFFAOYSA-N
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Description

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common scaffold in pharmaceuticals, makes this compound particularly intriguing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with piperidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as palladium on carbon, can also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The pyrazole ring can interact with amino acid residues in the enzyme, while the piperidine ring provides structural stability. This dual interaction can lead to effective inhibition of enzyme function, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
  • 4-(1,4-dimethyl-1H-pyrazol-3-yl)morpholine
  • 4-(1,4-dimethyl-1H-pyrazol-3-yl)pyrrolidine

Uniqueness

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is unique due to the specific positioning of the pyrazole ring on the piperidine scaffold. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1,4-dimethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3

InChI Key

SXOORLPZCFYWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2CCNCC2)C

Origin of Product

United States

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